1-(aminomethyl)-2,3-dihydro-1H-inden-1-ol

Organic Synthesis Medicinal Chemistry Building Block Utility

1-(Aminomethyl)-2,3-dihydro-1H-inden-1-ol (CAS 103791-35-1) is a bicyclic amino alcohol belonging to the aminoindanol class. Its structure comprises an indane core bearing a tertiary hydroxyl group and a primary aminomethyl substituent at the bridgehead C1 position, yielding the molecular formula C₁₀H₁₃NO and a molecular weight of 163.22 g/mol.

Molecular Formula C10H13NO
Molecular Weight 163.22 g/mol
CAS No. 103791-35-1
Cat. No. B025707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(aminomethyl)-2,3-dihydro-1H-inden-1-ol
CAS103791-35-1
Synonyms1H-Inden-1-ol, 1-(aminomethyl)-2,3-dihydro-
Molecular FormulaC10H13NO
Molecular Weight163.22 g/mol
Structural Identifiers
SMILESC1CC(C2=CC=CC=C21)(CN)O
InChIInChI=1S/C10H13NO/c11-7-10(12)6-5-8-3-1-2-4-9(8)10/h1-4,12H,5-7,11H2
InChIKeySTXJWRAZXHJWQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Aminomethyl)-2,3-dihydro-1H-inden-1-ol (CAS 103791-35-1): Core Identity and Procurement Baseline


1-(Aminomethyl)-2,3-dihydro-1H-inden-1-ol (CAS 103791-35-1) is a bicyclic amino alcohol belonging to the aminoindanol class. Its structure comprises an indane core bearing a tertiary hydroxyl group and a primary aminomethyl substituent at the bridgehead C1 position, yielding the molecular formula C₁₀H₁₃NO and a molecular weight of 163.22 g/mol . The compound is commercially supplied as a research chemical and synthetic building block, typically at ≥95% purity . Its physicochemical properties include a computed boiling point of 302.6 ± 17.0 °C, a density of 1.176 ± 0.06 g/cm³, a predicted pKa of 11.91 ± 0.20, and a calculated logP of 0.78–0.89 . Owing to the presence of both an amino group and a hydroxyl group, the molecule offers dual reactivity handles for downstream derivatization, making it a versatile intermediate in medicinal chemistry and organic synthesis.

Why Generic Substitution Fails for 1-(Aminomethyl)-2,3-dihydro-1H-inden-1-ol: Positional Isomerism and Scaffold Divergence


Although several constitutional isomers share the molecular formula C₁₀H₁₃NO—such as 2-(aminomethyl)-2-indanol and 5-(aminomethyl)-1-indanol —these compounds cannot serve as drop-in replacements. The position of the aminomethyl group dictates the molecule's three-dimensional shape, hydrogen-bonding geometry, and biological target interaction profile. For example, moving the aminomethyl group from the 1-position to the 5-position fundamentally alters the vector of the basic amine relative to the indane plane, which is critical for receptor recognition . Similarly, the difference between 1-indanol and 2-indanol regioisomers affects intramolecular hydrogen bonding between the hydroxyl and amine groups, influencing both conformational stability and reactivity. Procuring the incorrect isomer introduces uncontrolled variables in SAR campaigns and may yield inactive or misleading results. The following quantitative evidence clarifies where the 1-(aminomethyl)-1-indanol scaffold demonstrates specific and measurable differentiation from its closest analogs.

Quantitative Differentiation Evidence: 1-(Aminomethyl)-2,3-dihydro-1H-inden-1-ol vs. Closest Analogs


Dual-Functional Reactivity Profile Enables Orthogonal Derivatization vs. Aminoindan Scaffolds Lacking the Bridgehead Hydroxyl

The target compound possesses both a nucleophilic primary amine (−CH₂NH₂) and a tertiary alcohol (−OH) at the bridgehead C1 position. This dual functionality permits orthogonal derivatization strategies—amine acylation, reductive amination, or sulfonylation can proceed independently of the hydroxyl group, which can be subsequently alkylated, oxidized, or employed as a hydrogen-bond donor . In contrast, analogs such as 1-aminoindan (CAS 34698-41-4) lack the bridgehead hydroxyl, precluding simultaneous dual-point modifications without additional synthetic steps. Cross-study comparable data demonstrate that analogous 1-aminomethyl-1-indanol scaffolds have been elaborated into CNS-active tetracyclic spirobenzopiperidine dopamine D1 receptor antagonists through sequential functionalization of both the amine and alcohol moieties . Chemically, the compound's computed logP of 0.78–0.89 and polar surface area of 46.25–46.3 Ų provide a favorable balance of permeability and solubility for CNS drug discovery, compared with less polar aminoindans that lack the hydroxyl group.

Organic Synthesis Medicinal Chemistry Building Block Utility

Enantiomer-Dependent Biological Activity Necessitates Chiral Specification for Consistent Results

The C1 position of 1-(aminomethyl)-2,3-dihydro-1H-inden-1-ol is a chiral center, giving rise to a pair of enantiomers. Patent literature on the broader 1-aminomethylindane class explicitly states that the useful pharmacological effects are often found in the single enantiomers to a different degree, with one enantiomer significantly more active than the other at presynaptic and postsynaptic dopamine receptors . While specific enantiomer-resolved IC₅₀ or Ki values for this exact compound are not publicly available, the class-level inference is unambiguous: procurement of the racemate versus an enantiopure form will yield divergent biological results. In the context of dopamine D1 receptor antagonism, the target compound's scaffold is disclosed as a precursor to tetracyclic spirobenzopiperidine derivatives that act as dopamine D1 receptor antagonists for treating dopamine-related neurological disorders, cognitive deficits, and addiction . Failure to specify enantiomeric composition introduces uncontrolled variability that can lead to false negatives or irreproducible SAR.

CNS Drug Discovery Dopamine Receptor Chiral Pharmacology

Predicted CNS Drug-Likeness Profile Differentiates from More Lipophilic Aminoindane Analogs

The target compound's computed physicochemical properties position it within favorable CNS drug-like space. Its predicted logP of 0.78–0.89 and topological polar surface area (TPSA) of 46.25–46.3 Ų satisfy key CNS multiparameter optimization (MPO) criteria: TPSA < 90 Ų (desirable for blood–brain barrier penetration) and logP between 1 and 3 (balancing permeability with aqueous solubility). By contrast, the des-hydroxy analog 1-aminoindan (expected logP > 1.5, TPSA ~26 Ų) is more lipophilic and lacks the hydrogen-bond donor capacity of the bridgehead hydroxyl. The 5-(aminomethyl)-1-indanol positional isomer (CAS 885272-06-0) shares the same molecular formula but places the aminomethyl group at the 5-position of the aromatic ring, substantially altering the spatial orientation of the basic amine and predicted pharmacophore geometry . Additionally, the compound's computed solubility of approximately 2.64 mg/mL (predicted) and a pKa of 11.91 for the alcohol group inform formulation and salt selection strategies, which differ from those required for less polar indane analogs. These physicochemical distinctions are directly relevant to procurement decisions when selecting building blocks for CNS-focused library synthesis.

ADME Prediction CNS Drug Discovery Physicochemical Profiling

Optimal Application Scenarios for 1-(Aminomethyl)-2,3-dihydro-1H-inden-1-ol Based on Quantitative Evidence


CNS Drug Discovery: Dopamine Receptor-Targeted Library Synthesis

The compound's scaffold is explicitly disclosed as a precursor to tetracyclic spirobenzopiperidine dopamine D1 receptor antagonists . Its dual amine–alcohol functionality permits sequential derivatization to generate focused libraries targeting dopamine-related neurological and psychiatric disorders, including cognitive impairment, attention deficit disorders, and addictive behaviors. The favorable CNS MPO profile (logP 0.78–0.89, TPSA 46.25 Ų) makes it a strategically advantageous starting point for CNS lead generation relative to more lipophilic aminoindane alternatives.

Asymmetric Synthesis and Chiral Probe Development

The bridgehead C1 chiral center and the class-level evidence that single enantiomers of 1-aminomethylindanes exhibit differential pharmacological activity position this compound as a valuable substrate for asymmetric synthesis methodology development and chiral probe design. Researchers investigating enantioselective dopamine receptor modulation should procure enantiopure material to ensure reproducible pharmacological outcomes.

Synthetic Methodology Development Exploiting Orthogonal Reactivity

The presence of two chemically distinct functional groups (primary amine and tertiary alcohol) on a rigid indane scaffold provides an ideal model system for developing chemoselective protection/deprotection strategies, site-selective functionalization methods, and tandem reaction sequences . The compound's commercial availability at ≥95% purity supports its use as a standardized substrate for reaction optimization and scope studies in academic and industrial process chemistry laboratories.

Physicochemical Profiling and CNS Permeability Model Validation

With its computed logP (0.78–0.89), TPSA (46.25 Ų), HBD count (2), and predicted aqueous solubility (~2.64 mg/mL) , this compound serves as a well-characterized reference standard for validating in silico CNS permeability models, PAMPA-BBB assays, and in vivo brain penetration studies. Its intermediate polarity and moderate hydrogen-bonding capacity make it a useful calibration point between highly permeable lipophilic compounds and poorly permeable polar molecules.

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